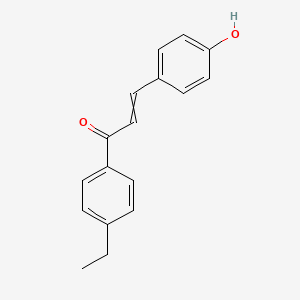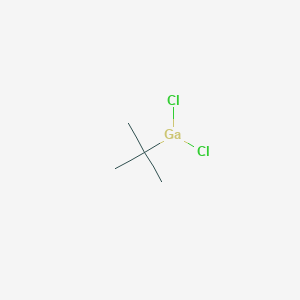
tert-Butyl(dichloro)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dichloro)gallane is an organogallium compound that features a gallium atom bonded to two chlorine atoms and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(dichloro)gallane can be synthesized through the reaction of gallium trichloride with tert-butyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
GaCl3+LiC4H9→GaCl2(C4H9)+LiCl
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dichloro)gallane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The gallium center can participate in redox reactions, altering its oxidation state.
Coordination Chemistry: The compound can form complexes with various ligands.
Common Reagents and Conditions
Nucleophiles: Such as alkoxides, amines, and phosphines, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or oxygen, can oxidize the gallium center.
Reducing Agents: Such as lithium aluminum hydride, can reduce the gallium center.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield tert-butyl(alkoxy)gallium compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(dichloro)gallane is used as a precursor for the synthesis of other organogallium compounds. It is also used in studies of gallium’s coordination chemistry and reactivity.
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of organogallium compounds have been explored for their potential use in medical imaging and as anticancer agents.
Industry
In industry, this compound can be used in the production of gallium-containing materials, which are important in electronics and optoelectronics.
Mechanism of Action
The mechanism by which tert-Butyl(dichloro)gallane exerts its effects involves the reactivity of the gallium center. The gallium atom can coordinate with various ligands, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Trimethylgallium: Another organogallium compound with three methyl groups attached to the gallium atom.
Triethylgallium: Similar to trimethylgallium but with ethyl groups.
Gallium trichloride: A simpler gallium compound with three chlorine atoms.
Uniqueness
tert-Butyl(dichloro)gallane is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it distinct from other organogallium compounds, which typically have smaller alkyl groups or different substituents.
Properties
CAS No. |
135257-35-1 |
|---|---|
Molecular Formula |
C4H9Cl2Ga |
Molecular Weight |
197.74 g/mol |
IUPAC Name |
tert-butyl(dichloro)gallane |
InChI |
InChI=1S/C4H9.2ClH.Ga/c1-4(2)3;;;/h1-3H3;2*1H;/q;;;+2/p-2 |
InChI Key |
FBOMQYYHAMDELZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)[Ga](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)
![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
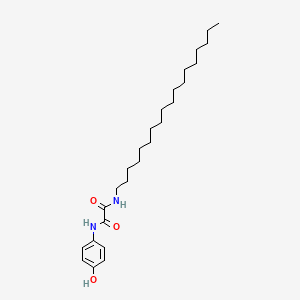
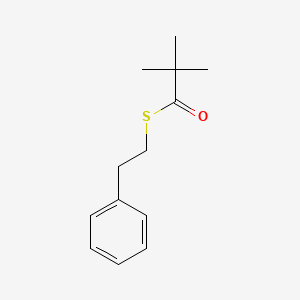
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
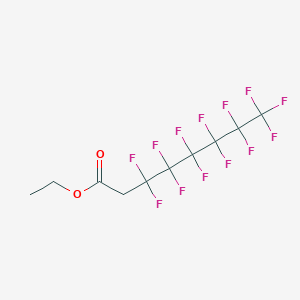
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
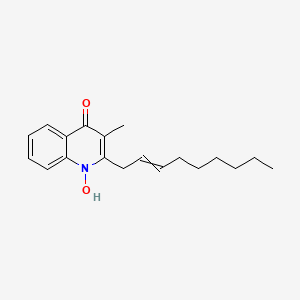
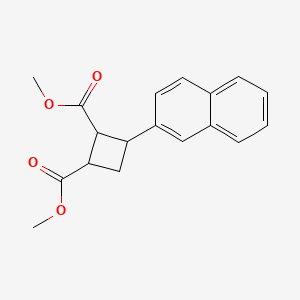
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
